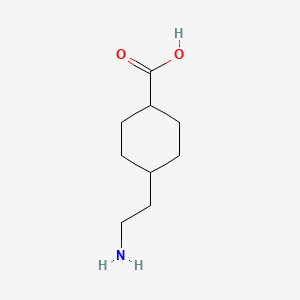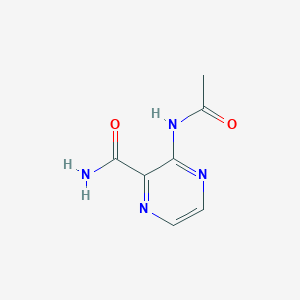
3-Acetamidopyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamidopyrazine-2-carboxamide is an organic compound with the molecular formula C7H8N4O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidopyrazine-2-carboxamide typically involves the acylation of pyrazine-2-carboxamide with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The reaction can be summarized as follows:
[ \text{Pyrazine-2-carboxamide} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound by integrating multiple reaction steps into a single continuous process .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamidopyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-carboxamide derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetamidopyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A well-known antitubercular agent that shares a similar pyrazine core structure.
3-Aminopyrazine-2-carboxamide: Another derivative of pyrazine with antimicrobial properties.
3-Phenoxypyrazine-2-carboxamide:
Uniqueness
3-Acetamidopyrazine-2-carboxamide is unique due to its specific acetamido functional group, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with molecular targets, making it a valuable compound for various applications in medicinal chemistry and materials science.
Propiedades
| 71898-69-6 | |
Fórmula molecular |
C7H8N4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
3-acetamidopyrazine-2-carboxamide |
InChI |
InChI=1S/C7H8N4O2/c1-4(12)11-7-5(6(8)13)9-2-3-10-7/h2-3H,1H3,(H2,8,13)(H,10,11,12) |
Clave InChI |
VHJTYBBMITYNSU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=CN=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


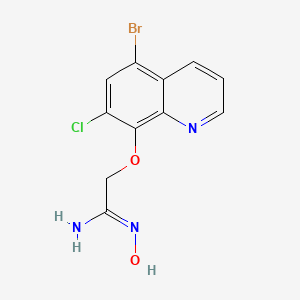
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)

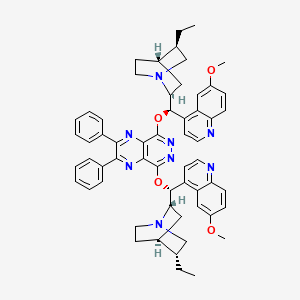
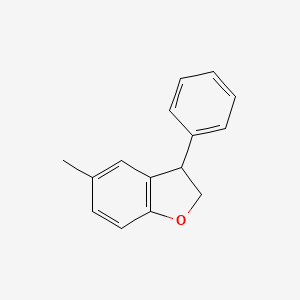
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/no-structure.png)
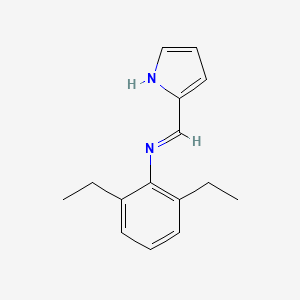
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
